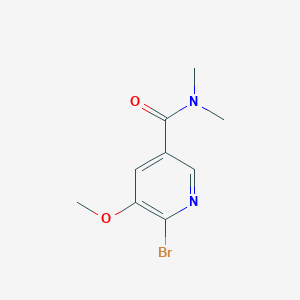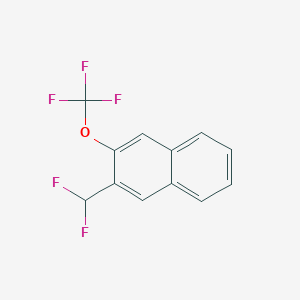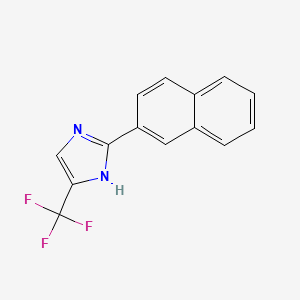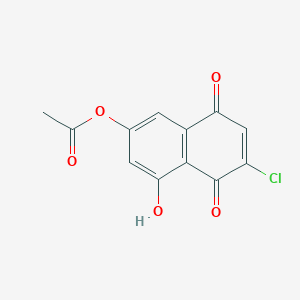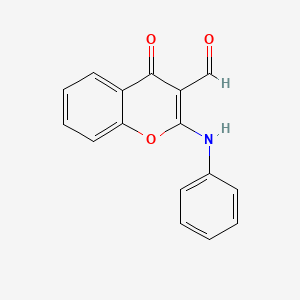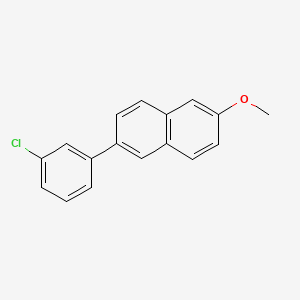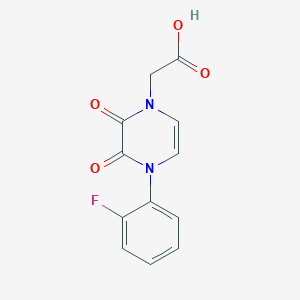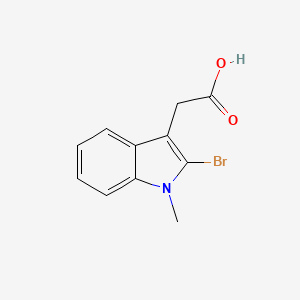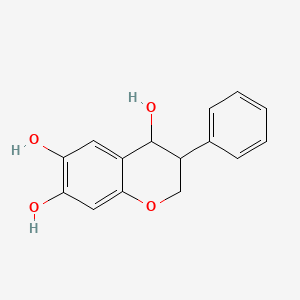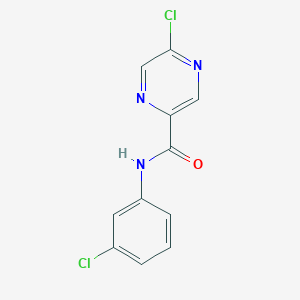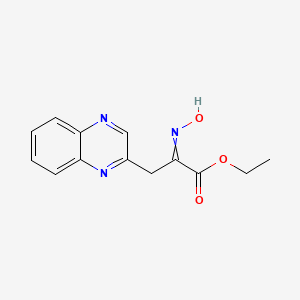![molecular formula C16H24OSi B11854806 1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one CAS No. 922731-32-6](/img/structure/B11854806.png)
1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone is an organic compound characterized by its unique structure, which includes a trimethylsilyl group and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with corresponding organylselenolates and sodium selenide. This reaction is efficient and selective, producing the desired compound under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenyl ring provides a platform for further functionalization and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure, containing a trimethylsilyl group and an alkyne.
Trimethylsilylprop-2-yn-1-yl selenides: Contains a trimethylsilyl group and a selenide moiety.
Uniqueness
1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone is unique due to its combination of a trimethylsilyl group and a phenyl ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
922731-32-6 |
|---|---|
Fórmula molecular |
C16H24OSi |
Peso molecular |
260.45 g/mol |
Nombre IUPAC |
1-[2-prop-1-en-2-yl-6-(2-trimethylsilylethyl)phenyl]ethanone |
InChI |
InChI=1S/C16H24OSi/c1-12(2)15-9-7-8-14(16(15)13(3)17)10-11-18(4,5)6/h7-9H,1,10-11H2,2-6H3 |
Clave InChI |
COUORYYBFNKYJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=CC(=C1C(=O)C)CC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


